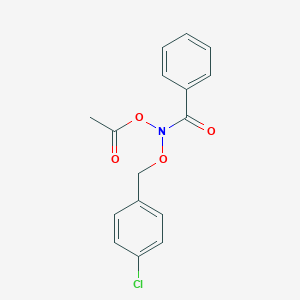

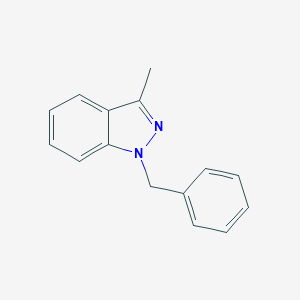

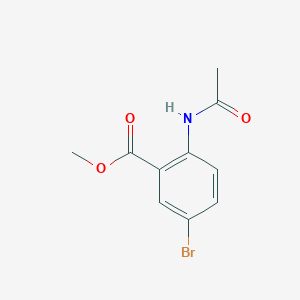

![molecular formula C8H10O4 B144821 6,6-二甲基-5,7-二氧杂螺[2.5]辛烷-4,8-二酮 CAS No. 5617-70-9](/img/structure/B144821.png)

6,6-二甲基-5,7-二氧杂螺[2.5]辛烷-4,8-二酮

描述

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, also known as 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.

The exact mass of the compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

降低热固性收缩率

该化合物用于降低热固性树脂的收缩率。三氟甲磺酸镱和镧引发含有该化合物和双酚 A 的二缩水甘油醚的混合物的固化。这导致具有不同收缩率和热降解性的材料,这与所用共聚单体比率和引发剂有关 (González 等人,2006).

缓蚀

它用于缓蚀。该化合物的衍生物已被研究其在保护盐酸中的低碳钢中的抑制性能。这些化合物是有效的抑制剂,它们在钢上的吸附与朗缪尔等温线模型一致 (Chafiq 等人,2020).

阳离子固化中的动力学分析

该化合物参与热阳离子固化反应的动力学分析。三氟甲磺酸镱或镧引发的该化合物与双酚 A 的二缩水甘油醚的混合物的反应动力学已使用差示扫描量热法进行了研究 (González 等人,2007).

水解研究

研究了它在不同酸存在下的水解,导致形成各种化合物,这对于理解其化学行为很重要 (Kayukova 等人,2007).

杂环化合物合成

该化合物在杂环化合物的合成中发挥作用。它与醇和酮肟反应,形成 2,3-二氢呋喃和 5,6,7,8-四氢-4h-色烯系列中的化合物,展示了其在有机合成中的多功能性 (Kayukova 等人,1998).

安全和危害

When handling 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .

作用机制

Target of Action

The primary target of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is Type II Dihydrofolate reductase . This enzyme is produced by bacteria in response to Trimethoprim as a defense mechanism .

Mode of Action

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione acts as a reagent to synthesize Bis-benzimidazoles , which are inhibitors of Type II Dihydrofolate reductase . This interaction results in the inhibition of the enzyme, disrupting the bacteria’s defense mechanism .

Biochemical Pathways

The compound affects the dihydrofolate reductase pathway . By inhibiting the Type II Dihydrofolate reductase enzyme, it disrupts the production of tetrahydrofolate, a molecule that bacteria need for DNA synthesis . This leads to the inhibition of bacterial growth.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the Type II Dihydrofolate reductase enzyme, the compound prevents the bacteria from synthesizing DNA, thereby inhibiting their growth .

Action Environment

The action of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy. The compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

生化分析

Biochemical Properties

It is known to be used as a reagent to synthesize Bis-benzimidazoles, compounds that act as inhibitors of Type II Dihydrofolate reductase . This suggests that it may interact with enzymes and other biomolecules in the context of these reactions.

Molecular Mechanism

It is known to be involved in the synthesis of Bis-benzimidazoles, which inhibit Type II Dihydrofolate reductase

Metabolic Pathways

It is known to be involved in the synthesis of Bis-benzimidazoles , suggesting it may interact with enzymes or cofactors in this pathway.

属性

IUPAC Name |

6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJVPXNVESYGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C2(CC2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204702 | |

| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-70-9 | |

| Record name | 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione in organic synthesis?

A: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a valuable building block in organic synthesis, particularly for creating four-carbon chains through homo-Michael reactions. It also serves as a precursor for synthesizing various five- and six-membered heterocycles. []

Q2: How is 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione utilized in the synthesis of antiviral agents like Penciclovir and Famciclovir?

A: Researchers have developed a practical synthetic route for Penciclovir and Famciclovir using 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. This compound acts as a readily available precursor for the diacetate side chain present in these antiviral drugs. It couples regioselectively with N2-acetyl-7-benzylguanine, leading to the formation of the key intermediate that is further transformed into Penciclovir and Famciclovir. []

Q3: Can you elaborate on the reaction of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with amines?

A: While the provided abstracts don't offer detailed information on the reaction of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with amines, one abstract mentions a study focusing on the structure of compounds resulting from this specific reaction. [] This suggests the reaction might involve ring-opening and subsequent modifications depending on the amine used.

Q4: Has 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione been investigated for corrosion inhibition properties?

A: Yes, a derivative of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, namely 1-benzoyl-2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Pt-5), has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. Electrochemical analyses, including impedance spectroscopy and potentiodynamic polarization, alongside weight loss measurements, revealed Pt-5 exhibited a maximum inhibition efficiency of 92.85% at a specific concentration. This corrosion inhibition is attributed to the adsorption of Pt-5 onto the metal surface, following the Langmuir isotherm model. Further investigations, incorporating Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, corroborated the experimental findings and provided insights into the adsorption mechanism. []

Q5: Where can I find more information about the spectroscopic properties of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione?

A: For detailed spectroscopic data on 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, refer to the work by Maquestiau and Helferty cited in the provided abstract. [] This reference likely contains information on mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, which are crucial for structural characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

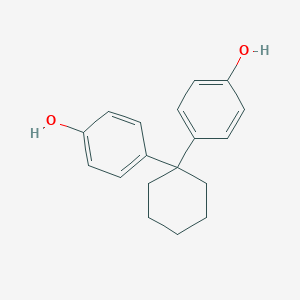

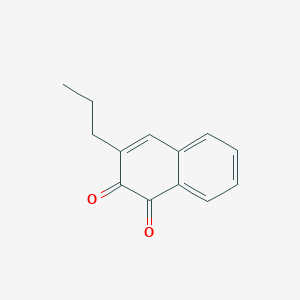

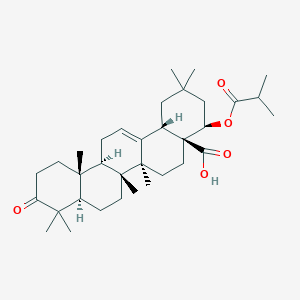

![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

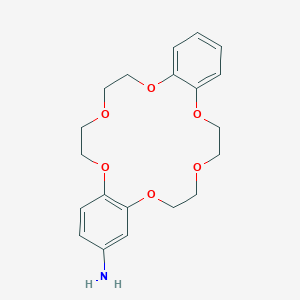

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)